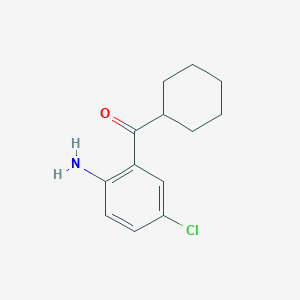

(2-amino-5-chlorophenyl)-cyclohexylmethanone

描述

(2-Amino-5-chlorophenyl)-cyclohexylmethanone (CAS: 1789-30-6) is a ketone derivative with the molecular formula C₁₃H₁₆ClNO and a molecular weight of 237.727 g/mol. Its structure features a cyclohexyl group attached to a 2-amino-5-chlorophenyl moiety via a carbonyl bridge. This compound is utilized in organic synthesis, particularly as a precursor for Schiff bases and metal complexes, which are explored for biological applications such as antimicrobial and anticancer activities .

属性

IUPAC Name |

(2-amino-5-chlorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKJMNZTSNFNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170611 | |

| Record name | 2-Amino-5-chlorophenyl cyclohexyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1789-30-6 | |

| Record name | (2-Amino-5-chlorophenyl)cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1789-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorophenyl cyclohexyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chlorophenyl cyclohexyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorophenyl cyclohexyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Reagents

The synthesis begins with cyclohexanone and 2-amino-5-chlorobenzoyl chloride as starting materials. Aluminum chloride (AlCl₃) is typically employed as the Lewis acid catalyst due to its ability to generate a reactive acylium ion intermediate. The reaction proceeds via the formation of a complex between AlCl₃ and the acyl chloride, enhancing the electrophilicity of the carbonyl carbon. Subsequent attack by the aromatic ring (2-amino-5-chlorobenzene) yields the desired ketone.

Reaction Conditions and Optimization

Key parameters influencing the reaction include:

-

Temperature : Optimal results are achieved at 80–110°C, balancing reaction rate and side-product formation.

-

Solvent : Anhydrous dichloromethane or toluene is preferred to prevent hydrolysis of the acyl chloride.

-

Catalyst Loading : A molar ratio of 1:1.2 (acyl chloride to AlCl₃) ensures complete conversion.

Post-reaction workup involves quenching with ice-cold water to decompose excess AlCl₃, followed by extraction with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with ~85% purity, which can be further refined through recrystallization in ethanol.

Iron Powder Reduction of Isoxazole Derivatives

An alternative method, detailed in patent CN104230727A, involves the reduction of isoxazole intermediates using iron powder. This approach avoids the use of harsh Lewis acids and is scalable for industrial production.

Synthetic Pathway

-

Starting Materials : Isoxazole derivatives, toluene, hydrochloric acid, and iron powder.

-

Reaction Setup : The isoxazole precursor is combined with toluene, hydrochloric acid, and iron powder in a reflux apparatus.

-

Reduction Process : Heating to 110°C initiates the reduction, with iron powder acting as both a reducing agent and a proton source. The reaction typically completes within 2.75 hours, yielding 2-amino-5-chlorobenzophenone intermediates.

Purification and Yield

After reaction completion, the mixture is filtered to remove iron sludge, and the filtrate is cooled to 10–15°C to precipitate the product. Centrifugation and drying afford the crude compound, which is recrystallized from methanol/water (5:1) to achieve ≥94% purity. This method boasts a 78–82% isolated yield, making it economically viable for large-scale synthesis.

Comparative Analysis of Synthesis Methods

| Parameter | Friedel-Crafts Acylation | Iron Powder Reduction |

|---|---|---|

| Catalyst/Reagent | AlCl₃ | Fe powder, HCl |

| Reaction Time | 4–6 hours | 2.75–3.5 hours |

| Yield | ~70% | 78–82% |

| Purity After Purification | 85–90% | 94–96% |

| Scalability | Moderate | High |

| Environmental Impact | High (corrosive waste) | Low (Fe sludge recyclable) |

The iron powder method outperforms Friedel-Crafts acylation in yield and scalability, though the latter remains valuable for laboratory-scale modifications requiring specific substitution patterns.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves heat management. For the iron powder method, a tubular reactor operating at 105°C with a residence time of 30 minutes achieves 95% conversion, minimizing side reactions.

化学反应分析

Types of Reactions: (2-amino-5-chlorophenyl)-cyclohexylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

- Reactivity : The compound can undergo oxidation to form corresponding ketones or carboxylic acids, reduction to yield alcohols, and substitution reactions involving its amino and chlorine groups.

Biology

- Antimicrobial Activity : Preliminary studies indicate that (2-amino-5-chlorophenyl)-cyclohexylmethanone exhibits significant antimicrobial properties against various pathogens. Its structural characteristics contribute to its ability to interact with biological molecules, potentially inhibiting their function.

- Anticancer Properties : Research is ongoing to explore its potential as an anticancer agent. The compound's interaction with specific molecular targets may lead to the inhibition of tumor growth or cancer cell proliferation.

Medicine

- Pharmaceutical Development : The compound is under investigation for its potential use as a pharmaceutical agent. Its biological activities suggest that it may be effective in treating various diseases, including infections and cancers.

- Mechanism of Action : The mechanism involves interactions between the amino and chlorine groups on the phenyl ring and biological targets, leading to effects such as enzyme inhibition or receptor modulation.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its versatile reactivity and functional groups.

Case Studies

Several studies have highlighted the efficacy of this compound in biological applications:

- A study demonstrated its potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), showcasing its potential as a therapeutic agent in treating parasitic infections .

- Another investigation focused on optimizing derivatives of this compound for enhanced selectivity and potency against cancer cell lines, indicating promising results in preclinical models .

作用机制

The mechanism of action of (2-amino-5-chlorophenyl)-cyclohexylmethanone involves its interaction with specific molecular targets. The amino and chlorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Structural and Physicochemical Properties

The table below highlights key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| (2-Amino-5-chlorophenyl)-cyclohexylmethanone | 1789-30-6 | C₁₃H₁₆ClNO | 237.73 | Cyclohexyl, 2-amino-5-chlorophenyl | - |

| (2-Amino-5-chlorophenyl)phenylmethanone | 19952-47-7 | C₁₃H₁₀ClNO | 231.69 | Phenyl, 2-amino-5-chlorophenyl | - |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | Hydroxy, hydroxymethyl, chloro | 97–98 |

| (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone | 2958-36-3 | C₁₃H₉Cl₂NO | 266.13 | 2-Chlorophenyl, 2-amino-5-chlorophenyl | - |

| (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone | 882531-35-3 | C₁₄H₁₁ClFNO₂ | 279.70 | Fluoro, methoxy, 2-chlorophenyl | - |

Key Observations :

- Cyclohexyl vs. Phenyl Groups : Replacement of the cyclohexyl group in the parent compound with a phenyl group (CAS 19952-47-7) reduces molecular weight by ~6 g/mol and may alter lipophilicity, impacting bioavailability .

- Chlorine Substitution : The addition of a second chlorine atom (CAS 2958-36-3) increases molecular weight and may enhance electrophilic character, influencing reactivity in synthesis .

生物活性

(2-amino-5-chlorophenyl)-cyclohexylmethanone, with the molecular formula C13H16ClNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of an amino group and a chlorine atom on the phenyl ring, attached to a cyclohexylmethanone structure. The synthesis typically involves a Friedel-Crafts acylation reaction using cyclohexanone and 2-amino-5-chlorobenzoyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride. Purification methods include recrystallization or column chromatography to achieve high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with the compound, accompanied by increased levels of pro-apoptotic markers.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The amino and chlorine groups can form hydrogen bonds and engage in electrostatic interactions with various biological molecules, influencing their function. This interaction may inhibit certain enzymes or receptors involved in critical cellular pathways, contributing to its observed effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens, indicating promising antimicrobial potential.

- Anticancer Activity : In a comparative analysis with established anticancer agents, the compound demonstrated IC50 values lower than those of some conventional treatments in specific cancer cell lines, suggesting it may serve as a lead compound for further development in cancer therapy .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of this compound have shown potential in inhibiting monoamine oxidase (MAO) activity, which could be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic appeal .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the positioning of the amino and chlorine groups significantly influences biological activity:

| Compound Name | Structure | Key Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-Amino-5-bromophenyl cyclohexyl ketone | Structure | Moderate Antimicrobial |

| 2-Amino-4-chlorophenyl cyclohexyl ketone | Structure | Lower Anticancer Activity |

常见问题

Basic: What synthetic methodologies are most effective for preparing (2-amino-5-chlorophenyl)-cyclohexylmethanone?

The compound is typically synthesized via condensation reactions. For example:

- Schiff base formation : Reacting (2-amino-5-chlorophenyl)phenyl methanone with aldehydes or ketones under reflux in ethanol, followed by recrystallization for purification .

- Catalytic methods : Dewax-50 W ion exchange resin has been used as a catalyst in reactions with cyclohexanone derivatives, achieving yields up to 75% under optimized conditions (353 K, 2 hours) .

- Metal complex precursors : The amine group facilitates coordination with transition metals (e.g., Mn(II), Co(II), Cu(II)) in ethanol or DMF, requiring spectroscopic monitoring (IR, UV-Vis) to confirm ligand binding .

Basic: How is spectral characterization performed for this compound and its derivatives?

Key techniques include:

- IR spectroscopy : To identify NH stretching (~3400 cm) and C=O vibrations (~1650 cm) .

- NMR : H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and cyclohexyl methylene groups (δ 1.2–2.5 ppm). C NMR confirms ketone carbonyls (~200 ppm) .

- X-ray crystallography : Used to resolve crystal structures of derivatives, such as Fe(III) azo complexes, with SHELX programs for refinement .

Basic: What are the toxicity profiles and safety considerations for handling this compound?

- Acute toxicity : Intraperitoneal LD in mice is 681 mg/kg, indicating moderate toxicity. Proper PPE (gloves, fume hood) is mandatory .

- Decomposition risks : Thermal degradation releases NO and Cl vapors. Storage recommendations include inert atmospheres and desiccants .

Advanced: How can contradictory data in metal-complex stability studies be resolved?

Discrepancies in stability constants (e.g., Fe(III) vs. Cu(II) complexes) arise from solvent polarity and pH effects. Mitigation strategies:

- pH titration : Monitor complex formation via UV-Vis at varying pH (3–10) to identify optimal stability windows .

- DFT calculations : Compare theoretical and experimental bond lengths (e.g., M–N vs. M–O) to validate coordination modes .

Advanced: What strategies optimize reaction conditions for high-yield synthesis?

- Catalyst screening : Test acidic (Amberlyst-15) vs. basic (DABCO) catalysts in solvent systems (e.g., toluene/ethanol). Dewax-50 W resin shows superior activity for cyclohexanone condensations .

- Kinetic studies : Use HPLC (e.g., 1.16-minute retention time under TFA conditions) to track intermediate formation and adjust reaction time/temperature .

Advanced: How do structural modifications impact biological activity?

- Skeletal muscle relaxation : Derivatives with electron-withdrawing groups (e.g., –Cl, –NO) enhance activity by modulating GABA receptor affinity. Compare EC values via in vitro assays (e.g., rat diaphragm preparations) .

- Contradictory results : Some analogs show reduced efficacy due to steric hindrance from bulky substituents (e.g., morpholino groups). Docking studies (AutoDock Vina) can predict steric clashes .

Advanced: What computational tools predict synthetic pathways for novel derivatives?

- Retrosynthesis AI : PubChem’s tool leverages Reaxys and Pistachio databases to propose one-step routes, prioritizing cyclohexyl ketone and chloroaniline precursors .

- SHELXD/SHELXE : For crystallographic phase determination in high-throughput studies, especially with twinned macromolecular data .

Advanced: How are analytical challenges addressed in impurity profiling?

- HPLC-MS : Detect trace impurities (e.g., oxazepam analogs) using reference standards (e.g., Oxazepam Impurity D) with m/z 265 [M+H] .

- Recrystallization validation : Single-crystal XRD (e.g., Acta Crystallographica protocols) ensures purity of intermediates like dimethyl cyclohex-3-ene-dicarboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。